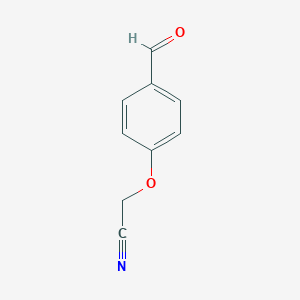

2-(4-Formylphenoxy)acetonitrile

説明

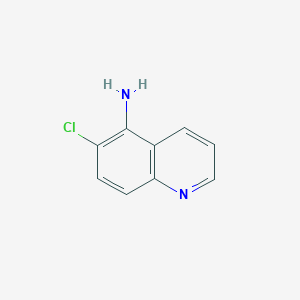

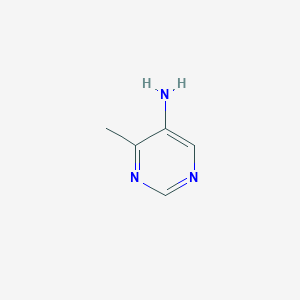

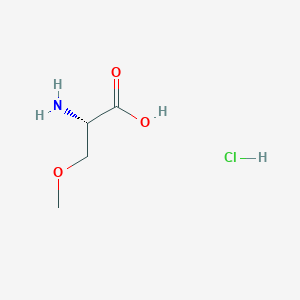

2-(4-Formylphenoxy)acetonitrile is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The InChI code for 2-(4-Formylphenoxy)acetonitrile is 1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Advanced Oxidation Processes

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insights into how related compounds like "2-(4-Formylphenoxy)acetonitrile" might be studied for environmental remediation. AOPs are effective in breaking down recalcitrant compounds in aqueous mediums, potentially relevant for understanding the environmental fate or degradation pathways of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Chromatographic Analysis

The review on the effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes illuminates the importance of solvent properties in analytical chemistry. Such research is essential for developing analytical methods to study "2-(4-Formylphenoxy)acetonitrile" and its interactions in various solvents (Subirats, Rosés, & Bosch, 2007).

Photocatalytic Degradation

Studies on photocatalytic degradation of organic compounds on TiO2 powders reveal mechanistic insights into the photocatalytic abatement of pollutants. This research could inform the development of photocatalytic methods to study or utilize "2-(4-Formylphenoxy)acetonitrile" in environmental or synthetic applications (Davit, Martra, & Coluccia, 2004).

Fluorescent Chemosensors

Research on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol showcases the utility of formylphenol derivatives in detecting various analytes. This could indicate potential applications for "2-(4-Formylphenoxy)acetonitrile" in developing novel chemosensors for environmental or biomedical detection (Roy, 2021).

Quality Control and Monitoring

The review on Atorvastatin's analytical methods for pharmaceutical quality control highlights the importance of HPLC and spectrophotometry in drug analysis. Similar methodologies could apply to the quality control of pharmaceuticals involving "2-(4-Formylphenoxy)acetonitrile" (Kogawa, Pires, & Salgado, 2019).

Safety And Hazards

特性

IUPAC Name |

2-(4-formylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOUEVUVWQOUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377430 | |

| Record name | 2-(4-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Formylphenoxy)acetonitrile | |

CAS RN |

385383-45-9 | |

| Record name | 2-(4-Formylphenoxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385383-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-formylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)